Branched chain amino acids

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

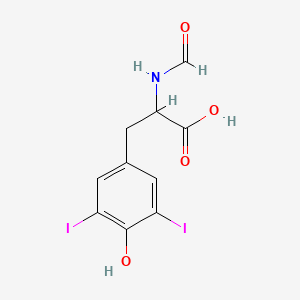

Branched chain amino acids are a group of essential amino acids that include leucine, isoleucine, and valine. These amino acids are characterized by their aliphatic side-chains with a branch, which distinguishes them from other amino acids. They are essential for humans, meaning they must be obtained through diet as the body cannot synthesize them. This compound play crucial roles in protein synthesis, metabolic regulation, and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of branched chain amino acids involves several enzymatic steps. For instance, the synthesis of leucine, isoleucine, and valine involves enzymes such as threonine dehydrogenase, acetohydroxyacid synthase, ketoacid reductoisomerase, dihydroxyacid dehydrogenase, and aminotransferase. These enzymes catalyze reactions that convert precursors like pyruvate and 2-ketobutyrate into the final amino acids .

Industrial Production Methods

Industrial production of this compound often utilizes bacterial strains such as Corynebacterium glutamicum. Genetic engineering techniques are employed to enhance the production of these amino acids. The process involves fermentation, where the bacteria are cultured in a controlled environment to produce the desired amino acids. The amino acids are then extracted and purified for use .

Chemical Reactions Analysis

Types of Reactions

Branched chain amino acids undergo various chemical reactions, including oxidation, reduction, and transamination. These reactions are crucial for their metabolic functions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include α-ketoglutarate, which is involved in transamination reactions. Enzymes such as branched chain amino acid aminotransferase catalyze these reactions under physiological conditions .

Major Products Formed

The major products formed from the reactions of this compound include branched chain α-keto acids and glutamate. These products are further metabolized in the body to produce energy and other essential compounds .

Scientific Research Applications

Branched chain amino acids have numerous scientific research applications across various fields:

Mechanism of Action

Branched chain amino acids exert their effects through several mechanisms. They are involved in protein synthesis by activating the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for cell growth and metabolism. Additionally, this compound serve as substrates for energy production, particularly during exercise. They are transaminated in skeletal muscle to produce acetyl-CoA, which enters the Krebs cycle to generate energy .

Comparison with Similar Compounds

Branched chain amino acids are unique due to their branched aliphatic side-chains. Similar compounds include other essential amino acids such as lysine, methionine, and threonine. this compound are distinct in their metabolic pathways and physiological roles. For example, unlike lysine and methionine, this compound are primarily metabolized in skeletal muscle rather than the liver .

Similar Compounds

- Lysine

- Methionine

- Threonine

These amino acids share some functional similarities with this compound but differ in their structure and specific metabolic roles .

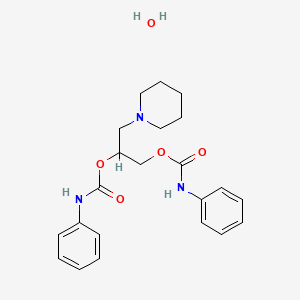

Properties

Molecular Formula |

C17H37N3O6 |

|---|---|

Molecular Weight |

379.5 g/mol |

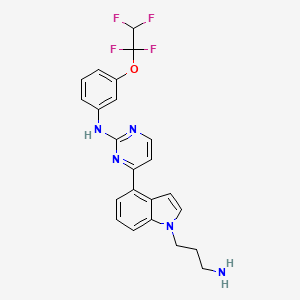

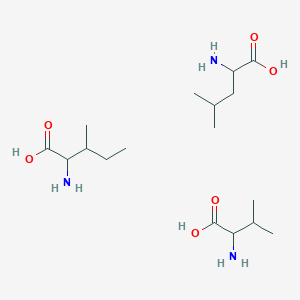

IUPAC Name |

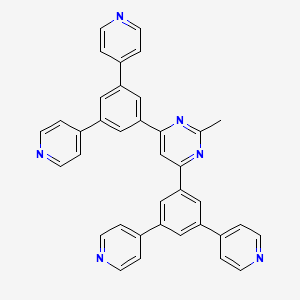

2-amino-3-methylbutanoic acid;2-amino-3-methylpentanoic acid;2-amino-4-methylpentanoic acid |

InChI |

InChI=1S/2C6H13NO2.C5H11NO2/c1-4(2)3-5(7)6(8)9;1-3-4(2)5(7)6(8)9;1-3(2)4(6)5(7)8/h2*4-5H,3,7H2,1-2H3,(H,8,9);3-4H,6H2,1-2H3,(H,7,8) |

InChI Key |

OCUSNPIJIZCRSZ-UHFFFAOYSA-N |

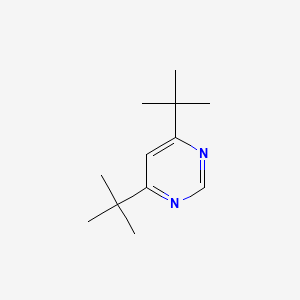

Canonical SMILES |

CCC(C)C(C(=O)O)N.CC(C)CC(C(=O)O)N.CC(C)C(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide](/img/structure/B12295445.png)

![2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide](/img/structure/B12295448.png)

![L-Valine, N-[[[4-[(6-deoxy-3-O-methyl-b-L-galactopyranosyl)oxy]phenyl]amino]thioxomethyl]-L-histidyl-, (4S)-4-ethyl-3,4,12,14-tetrahydro-3,14-dioxo-1H-pyrano[3',4'](/img/structure/B12295456.png)

![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)